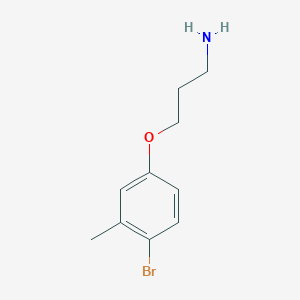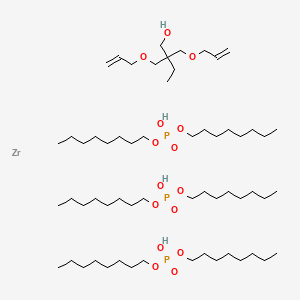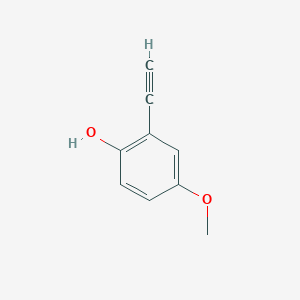
2-Ethynyl-4-methoxy-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4-methoxy-phenol is an organic compound with the molecular formula C9H8O2. It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4-methoxy-phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethynyl-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of downstream pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
2-Ethynyl-4-methoxy-phenol can be compared with other similar compounds, such as:
2-Methoxyphenol:
4-Methoxyphenol:
3-Methoxyphenol: It has a methoxy group at the third position and is used in various chemical syntheses.
The presence of the ethynyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds. This uniqueness contributes to its specific applications and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
99299-73-7 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-ethynyl-4-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6,10H,2H3 |
InChI-Schlüssel |
XZEUTVRVSFCIKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
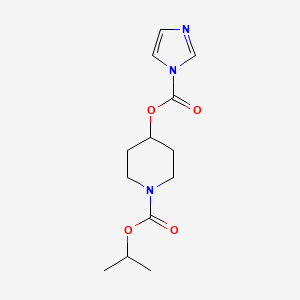

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
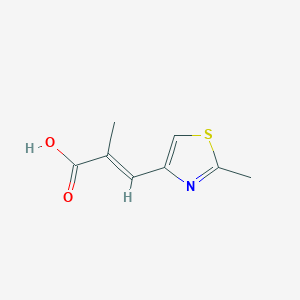



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
